1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)
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Description
“1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)”, also known as BAP, is an organic compound with a wide range of uses in the pharmaceutical, agricultural, and industrial industries12. It is a derivative of 1,4-butanediamine and is used as a precursor for the synthesis of various chemicals, as well as a reagent for the synthesis of other organic compounds1.
Molecular Structure Analysis
The molecular formula of “1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)” is C14H47N6O12P312. The molecular weight is approximately 584.48 g/mol12.
Scientific Research Applications
2. Exposure to Environmental Chemicals in Pregnant Women
- Application Summary : Research has measured metabolites of organophosphate pesticides, phthalates, and bisphenol A in pregnant women, indicating intake via pesticide residues in food, canned food consumption, and use of personal care products.
- Results or Outcomes : The research indicated intake of certain chemicals via pesticide residues in food, canned food consumption, and use of personal care products in pregnant women.
3. Study on Workers Exposed to Brominated Chemicals
- Application Summary : A mortality study on workers potentially exposed to brominated compounds like DBCP, TRIS, PBB, and DDT found significant mortality excess due to diseases of the circulatory system among workers potentially exposed to DBCP.
- Results or Outcomes : The study found significant mortality excess due to diseases of the circulatory system among workers potentially exposed to DBCP.
4. Use in Screening Compounds
- Application Summary : This compound, also known as Tris (3-aminopropyl)phosphine, is used in various fields such as medical research, environmental research, and industrial research due to its unique properties.
5. Electrogenerated Chemiluminescence
- Application Summary : N-(3-aminopropyl)diethanolamine, a similar compound to 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3), has been used as a coreactant for enhancing tris(2,2’-bipyridyl)-ruthenium(II) electrochemiluminescence . It is much more effective than other compounds at gold and platinum electrodes .
- Results or Outcomes : The electrochemiluminescence intensities of the Ru(bpy)3 2+/N-(3-aminopropyl)diethanolamine system are stronger than that of other systems at Au, Pt, and glassy carbon electrodes .
6. Use in Screening Compounds
- Application Summary : This compound is widely used in various fields such as medical research, environmental research, and industrial research due to its unique properties.
7. Electrogenerated Chemiluminescence
- Application Summary : N-(3-aminopropyl)diethanolamine, a similar compound to 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3), has been used as a coreactant for enhancing tris(2,2’-bipyridyl)-ruthenium(II) electrochemiluminescence . It is much more effective than other compounds at gold and platinum electrodes .
- Results or Outcomes : The electrochemiluminescence intensities of the Ru(bpy)3 2+/N-(3-aminopropyl)diethanolamine system are stronger than that of other systems at Au, Pt, and glassy carbon electrodes .
properties
CAS RN |
49721-50-8 |
---|---|
Product Name |
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) |
Molecular Formula |
C14H47N6O12P3 |
Molecular Weight |
584.48 g/mol |
IUPAC Name |
4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate |
InChI |
InChI=1S/2C7H19N3.3H3O4P/c2*8-4-1-2-6-10-7-3-5-9;3*1-5(2,3)4/h2*10H,1-9H2;3*(H3,1,2,3,4) |
InChI Key |
RQFVSMCFDFGRDX-UHFFFAOYSA-N |
SMILES |
C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-] |
Canonical SMILES |
C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-] |
Other CAS RN |
49721-50-8 |
Origin of Product |
United States |
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